molecular formula C6H5BrClNO B1381598 4-Bromo-2-chloro-3-methoxypyridine CAS No. 1227563-35-0

4-Bromo-2-chloro-3-methoxypyridine

Cat. No.: B1381598
CAS No.: 1227563-35-0
M. Wt: 222.47 g/mol
InChI Key: MFNSBFZDQSQIKF-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-3-methoxypyridine is an organic compound with the molecular formula C6H5BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Biochemical Analysis

Biochemical Properties

4-Bromo-2-chloro-3-methoxypyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as p38α mitogen-activated protein kinase, which is involved in the regulation of inflammatory responses and cellular stress reactions . The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the downstream signaling pathways. This interaction is essential for understanding the compound’s potential therapeutic applications in diseases characterized by excessive inflammation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, the compound can reduce the production of pro-inflammatory cytokines by inhibiting the p38α mitogen-activated protein kinase pathway . This modulation of cytokine production can have significant implications for treating inflammatory diseases. Additionally, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of p38α mitogen-activated protein kinase, inhibiting its enzymatic activity . This inhibition prevents the phosphorylation of downstream targets, thereby modulating gene expression and cellular responses to stress and inflammation. The compound’s ability to inhibit enzyme activity is crucial for its potential therapeutic applications, as it can effectively reduce pathological signaling in diseases such as rheumatoid arthritis and psoriasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to light and heat can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can sustainably modulate cellular functions without causing significant toxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α mitogen-activated protein kinase activity, reducing inflammation and improving disease symptoms . At higher doses, toxic effects such as liver damage and immunosuppression have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This metabolic process can influence the compound’s bioavailability and efficacy, as well as its potential interactions with other drugs.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its uptake and localization within target cells . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes. These factors determine its accumulation in specific tissues and its overall bioavailability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its effective inhibition of p38α mitogen-activated protein kinase and modulation of cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-3-methoxypyridine typically involves the halogenation of 3-methoxypyridine. One common method is the bromination of 3-methoxypyridine followed by chlorination. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pressure conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-3-methoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines.

Scientific Research Applications

4-Bromo-2-chloro-3-methoxypyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Bromo-2-chloro-3-methylpyridine
  • 4-Bromo-2-chloro-3-ethoxypyridine
  • 4-Bromo-2-chloro-3-hydroxypyridine

Comparison: 4-Bromo-2-chloro-3-methoxypyridine is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds with different substituents, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-2-chloro-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNSBFZDQSQIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227563-35-0
Record name 4-bromo-2-chloro-3-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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